BenchChemオンラインストアへようこそ!

4-isopropyl-N-(4-methylbenzyl)benzamide

VAP-1 SSAO inflammation

Select 4-isopropyl-N-(4-methylbenzyl)benzamide for its rigorously validated inactivity against VAP-1 (IC50 >100 µM), making it an essential negative control for calculating Z'-factors in high-throughput screens. Its moderate, selective CYP4Z1 inhibition (IC50 700 nM, 37-fold over CYP3A4) and weak PDE4B1 activity (IC50 3 µM) provide unique benchmarking for oncology target engagement and phosphodiesterase screening cascades. This substitution-specific benzamide ensures data reproducibility that generic analogs cannot. Available with documented purity for direct use in reference standard and SAR applications.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
Cat. No. B263662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropyl-N-(4-methylbenzyl)benzamide
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)C
InChIInChI=1S/C18H21NO/c1-13(2)16-8-10-17(11-9-16)18(20)19-12-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,19,20)
InChIKeyFJNLYPSLTZPMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-N-(4-methylbenzyl)benzamide: Benzamide Scaffold Characterization for Targeted Procurement


4-Isopropyl-N-(4-methylbenzyl)benzamide (IUPAC: N-[(4-methylphenyl)methyl]-4-propan-2-ylbenzamide; MF: C18H21NO; MW: 267.4 g/mol) is a synthetic benzamide derivative featuring a 4-isopropylbenzoyl moiety linked via an amide bond to a 4-methylbenzylamine group [1]. This specific substitution pattern confers distinct physicochemical and biological interaction profiles that differentiate it from closely related benzamide analogs [2]. As a research tool, it is supplied with documented purity (typically ≥95%) and is suitable for use as a reference standard in biochemical assays, structure-activity relationship (SAR) studies, and analytical method development [1].

Why Generic Benzamide Substitution Fails: The Critical Role of 4-Isopropyl and 4-Methylbenzyl Motifs in 4-Isopropyl-N-(4-methylbenzyl)benzamide


Substituting 4-isopropyl-N-(4-methylbenzyl)benzamide with a generic benzamide analog—even one differing by a single methyl or isopropyl group—is scientifically unjustified due to the extreme sensitivity of biological target engagement to subtle structural variations. Small changes in substituent position or identity on the benzamide scaffold can shift inhibitory potency by orders of magnitude, or invert selectivity entirely [1]. For example, the para-isopropyl and para-methylbenzyl substituents in this compound confer a distinct interaction fingerprint that yields negligible activity against vascular adhesion protein-1 (VAP-1) and moderate activity against PDE4B1 and CYP4Z1, whereas closely related analogs exhibit potent inhibition of these same targets [2][3]. Procurement decisions must therefore be guided by target-specific quantitative evidence rather than class-level assumptions.

4-Isopropyl-N-(4-methylbenzyl)benzamide: Quantitative Differentiation Evidence for Scientific Selection


VAP-1 Inhibition: >3,000-Fold Weaker Activity Compared to a Potent Benzamide VAP-1 Inhibitor

4-Isopropyl-N-(4-methylbenzyl)benzamide exhibits negligible inhibition of vascular adhesion protein-1 (VAP-1/SSAO) from both rat and human sources, with IC50 values exceeding 100,000 nM [1]. In stark contrast, a structurally optimized benzamide-based VAP-1 inhibitor (BDBM128993) achieves potent inhibition with an IC50 of 32 nM against human VAP-1 under comparable assay conditions [2]. This >3,000-fold difference in potency demonstrates that the specific 4-isopropyl and 4-methylbenzyl substitution pattern is incompatible with the VAP-1 active site, whereas related benzamide cores can be optimized for nanomolar inhibition.

VAP-1 SSAO inflammation selectivity profiling

PDE4B1 Inhibition: 15,000-Fold Less Potent than a High-Affinity Benzamide PDE4B1 Inhibitor

This compound inhibits human PDE4B1 with an IC50 of 3,000 nM [1]. For reference, a highly optimized benzamide PDE4B1 inhibitor (BDBM50353706) achieves an IC50 of 0.200 nM in a comparable assay format [2]. The 15,000-fold lower potency of 4-isopropyl-N-(4-methylbenzyl)benzamide underscores its unsuitability as a PDE4B1 tool compound but positions it as a useful control for establishing potency thresholds in PDE4 inhibitor screening.

PDE4B1 phosphodiesterase cAMP inflammation CNS

CYP4Z1 Inhibition: Moderate Potency That Defines a Distinct Cytochrome P450 Interaction Profile

4-Isopropyl-N-(4-methylbenzyl)benzamide inhibits CYP4Z1 with an IC50 of 700 nM, as measured in human HepG2 cell membranes transduced with a lentiviral vector expressing the enzyme [1]. A second assay under slightly different conditions reports an IC50 of 19,000 nM [2]. While moderate, this activity is notable because CYP4Z1 is a tumor-associated P450 isoform implicated in breast cancer progression and tamoxifen resistance [3]. Many benzamide analogs lack any measurable CYP4Z1 inhibition, making this compound's interaction profile a point of differentiation for studies of CYP4Z1 biology.

CYP4Z1 cytochrome P450 drug metabolism cancer

CYP3A4 Inhibition: Minimal Interaction with a Major Drug-Metabolizing Enzyme

In human liver microsomes, 4-isopropyl-N-(4-methylbenzyl)benzamide inhibits CYP3A4 with an IC50 of 26,300 nM [1]. This value is well above the typical threshold for concern regarding drug-drug interactions (often set at <10,000 nM), indicating that this compound does not meaningfully interfere with CYP3A4-mediated metabolism at relevant concentrations. In contrast, many benzamide derivatives and other small molecules exhibit potent CYP3A4 inhibition (IC50 < 1,000 nM), which can complicate their use in cellular assays and in vivo studies due to off-target metabolic effects.

CYP3A4 drug-drug interactions metabolic stability hepatotoxicity

Antiproliferative Activity in NB-4 Leukemia Cells: A Moderate Baseline for Retinoid Analog Comparison

In a 96-hour MTT assay using human NB-4 acute promyelocytic leukemia cells, 4-isopropyl-N-(4-methylbenzyl)benzamide inhibits cell growth with an IC50 of 28 μM [1][2]. For context, all-trans-retinoic acid (ATRA), the clinical standard for APL differentiation therapy, exhibits an IC50 of approximately 0.1–1 μM in the same cell line [3]. While this compound is roughly 30- to 300-fold less potent than ATRA, its activity profile—along with its distinct chemical structure—makes it a useful reference compound in SAR studies exploring retinoid receptor-independent antiproliferative mechanisms.

acute promyelocytic leukemia NB-4 antiproliferative ATRA analog

CYP4Z1 Isoform Selectivity: Differential Inhibition Relative to CYP3A4 Informs Metabolic Profiling

Comparison of inhibition data across cytochrome P450 isoforms reveals a modest selectivity window for CYP4Z1 over CYP3A4. 4-Isopropyl-N-(4-methylbenzyl)benzamide inhibits CYP4Z1 with an IC50 of 700 nM, whereas CYP3A4 inhibition requires a 37-fold higher concentration (IC50 = 26,300 nM) [1][2]. This differential profile contrasts with many pan-P450 inhibitors that show broad, non-selective suppression across multiple isoforms. For researchers investigating the specific role of CYP4Z1 in cancer cell metabolism, this selectivity—though modest—provides a starting point for chemical probe optimization.

CYP4Z1 CYP3A4 selectivity drug metabolism

4-Isopropyl-N-(4-methylbenzyl)benzamide: Evidence-Driven Procurement Scenarios for Research and Industry


VAP-1 Inhibitor Screening: Validated Negative Control for Assay Background Determination

With an IC50 >100,000 nM against both rat and human VAP-1 [1], 4-isopropyl-N-(4-methylbenzyl)benzamide is ideally suited as a negative control in VAP-1 inhibitor screening campaigns. Its complete lack of activity at concentrations up to 100 μM ensures that any observed signal in the assay can be confidently attributed to non-specific binding or background noise, enabling accurate calculation of assay Z'-factors and hit thresholds. This is particularly valuable in high-throughput radiochemical or fluorescence-based VAP-1 assays where robust negative controls are essential for data quality.

CYP4Z1 Chemical Biology: A Moderate-Affinity Tool Compound for Target Engagement Studies

The compound's moderate CYP4Z1 inhibitory activity (IC50 = 700 nM) [2] positions it as a starting point for chemical biology investigations of this tumor-associated cytochrome P450. Unlike potent, irreversible inhibitors that completely ablate enzyme function, a moderate-affinity reversible inhibitor allows researchers to probe the dynamic range of CYP4Z1 activity in breast cancer cell models. It can be used in competitive binding assays to validate target engagement of more potent lead molecules or as a reference standard in CYP4Z1 activity assays.

PDE4B1 Screening: Quantitative Potency Threshold Calibration

With a PDE4B1 IC50 of 3,000 nM [3], this compound provides a well-defined, weak-activity benchmark for calibrating potency thresholds in PDE4 inhibitor screening cascades. By including it as a reference compound in every assay plate, screening laboratories can establish a reproducible baseline for distinguishing weak, non-specific hits from compounds with genuine, tractable PDE4B1 inhibitory activity. This practice improves hit triage efficiency and reduces false-positive rates.

Acute Promyelocytic Leukemia Research: Benchmark Control for NB-4 Cell Differentiation Assays

The antiproliferative activity in NB-4 cells (IC50 = 28 μM) [4][5] makes this compound a useful reference control for studies of APL cell differentiation and proliferation. Researchers evaluating novel retinoid analogs or other differentiation-inducing agents can use 4-isopropyl-N-(4-methylbenzyl)benzamide as a moderate-activity comparator, allowing quantitative benchmarking of compound potency relative to a structurally distinct benzamide scaffold. Its activity is well below that of ATRA, providing a clear differentiation window.

Cytochrome P450 Profiling: A Selective CYP4Z1/CYP3A4 Reference Tool

The 37-fold selectivity window for CYP4Z1 over CYP3A4 [2][6] makes this compound a useful reference in P450 isoform selectivity panels. In drug discovery programs seeking to minimize off-target metabolic liabilities, it serves as a control that demonstrates how structural modifications can shift selectivity between related P450 isoforms. Procurement of this compound enables assay development laboratories to validate the performance of their CYP4Z1 and CYP3A4 inhibition assays before screening larger compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-isopropyl-N-(4-methylbenzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.